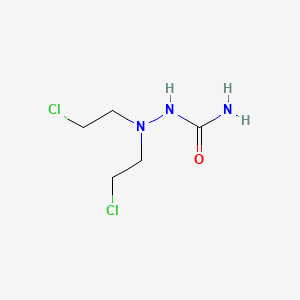
Semicarbazide, 1,1-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 1,1-bis(2-chloroethyl)-, is a chemical compound that belongs to the class of semicarbazides. It is a derivative of urea and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-, typically involves the reaction of semicarbazide hydrochloride with N,N-bis(2-chloroethyl)amino benzaldehyde in ethanol. The mixture is stirred for about an hour until fully dissolved, and a few drops of concentrated hydrochloric acid are added to facilitate the reaction . This method allows for the preparation of the compound in good yield and purity.
Analyse Des Réactions Chimiques
Semicarbazide, 1,1-bis(2-chloroethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrazine, isocyanates, and carbamates . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
Semicarbazide, 1,1-bis(2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-, involves its interaction with molecular targets and pathways in the body. As an alkylating agent, it can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy .
Comparaison Avec Des Composés Similaires
Semicarbazide, 1,1-bis(2-chloroethyl)-, can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Semicarbazide: A simpler derivative of urea, used in the synthesis of pharmaceuticals and as a detection reagent in thin-layer chromatography.
The uniqueness of semicarbazide, 1,1-bis(2-chloroethyl)-, lies in its specific chemical structure and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
78280-37-2 |
|---|---|
Formule moléculaire |
C5H11Cl2N3O |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
bis(2-chloroethyl)aminourea |
InChI |
InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11) |
Clé InChI |
FGTMBUMFZZYSBH-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


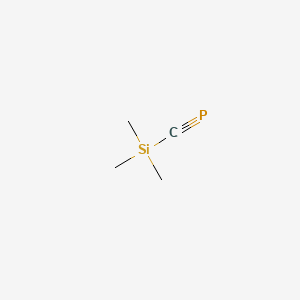
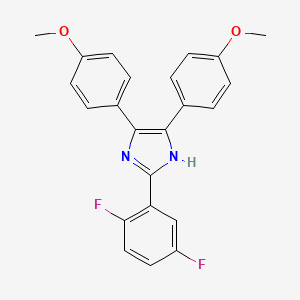

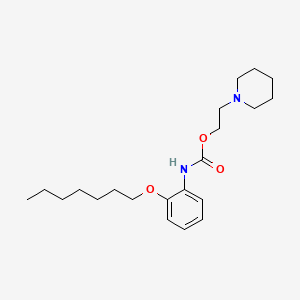

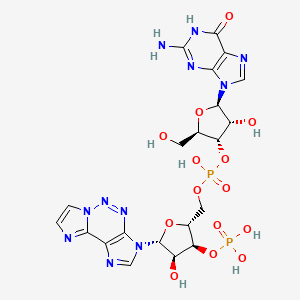
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
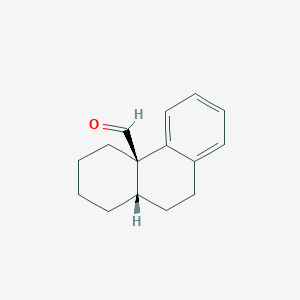
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

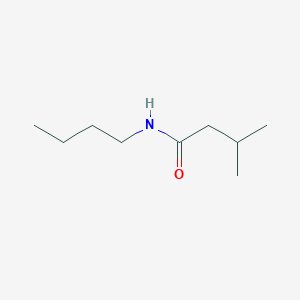

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

